molecular formula C8H7BrF3NO B13356307 2-(4-Bromopyridin-2-yl)-1,1,1-trifluoropropan-2-ol

2-(4-Bromopyridin-2-yl)-1,1,1-trifluoropropan-2-ol

Cat. No.: B13356307
M. Wt: 270.05 g/mol
InChI Key: CVTMYDXOWOBWOV-UHFFFAOYSA-N
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Description

2-(4-Bromopyridin-2-yl)-1,1,1-trifluoropropan-2-ol is a chemical compound that features a bromopyridine moiety attached to a trifluoropropanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromopyridin-2-yl)-1,1,1-trifluoropropan-2-ol typically involves the reaction of 4-bromopyridine with a trifluoropropanol derivative under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the alcohol, followed by nucleophilic substitution with 4-bromopyridine .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromopyridin-2-yl)-1,1,1-trifluoropropan-2-ol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(4-Bromopyridin-2-yl)-1,1,1-trifluoropropan-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Bromopyridin-2-yl)-1,1,1-trifluoropropan-2-ol involves its interaction with specific molecular targets. The bromopyridine moiety can engage in π-π stacking interactions with aromatic residues, while the trifluoropropanol group can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Bromopyridin-2-yl)-1,1,1-trifluoropropan-2-ol is unique due to the presence of both a bromopyridine and a trifluoropropanol group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C8H7BrF3NO

Molecular Weight

270.05 g/mol

IUPAC Name

2-(4-bromopyridin-2-yl)-1,1,1-trifluoropropan-2-ol

InChI

InChI=1S/C8H7BrF3NO/c1-7(14,8(10,11)12)6-4-5(9)2-3-13-6/h2-4,14H,1H3

InChI Key

CVTMYDXOWOBWOV-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC=CC(=C1)Br)(C(F)(F)F)O

Origin of Product

United States

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